molecular formula C24H18IN3O5 B4535175 N-[2-[[2-(furan-2-ylmethylcarbamoyl)phenyl]carbamoyl]-4-iodophenyl]furan-2-carboxamide

N-[2-[[2-(furan-2-ylmethylcarbamoyl)phenyl]carbamoyl]-4-iodophenyl]furan-2-carboxamide

Cat. No.: B4535175
M. Wt: 555.3 g/mol
InChI Key: CNXDWHUAXOIHAE-UHFFFAOYSA-N
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Description

N-[2-[[2-(furan-2-ylmethylcarbamoyl)phenyl]carbamoyl]-4-iodophenyl]furan-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[[2-(furan-2-ylmethylcarbamoyl)phenyl]carbamoyl]-4-iodophenyl]furan-2-carboxamide typically involves the reaction of 2-furoic acid with furfurylamine and furfuryl alcohol under microwave-assisted conditions. Effective coupling reagents such as DMT/NMM/TsO− or EDC are used to facilitate the reaction . The reaction conditions are optimized for time, solvent, and substrate amounts to achieve high yields.

Industrial Production Methods

The use of renewable resources and bioproducts in the synthesis process aligns with the principles of the circular economy .

Chemical Reactions Analysis

Types of Reactions

N-[2-[[2-(furan-2-ylmethylcarbamoyl)phenyl]carbamoyl]-4-iodophenyl]furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include furanones, dihydrofuran derivatives, and halogenated aromatic compounds. These products have significant applications in medicinal chemistry and materials science .

Scientific Research Applications

N-[2-[[2-(furan-2-ylmethylcarbamoyl)phenyl]carbamoyl]-4-iodophenyl]furan-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-[[2-(furan-2-ylmethylcarbamoyl)phenyl]carbamoyl]-4-iodophenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the epidermal growth factor receptor (EGFR), which is involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[[2-(furan-2-ylmethylcarbamoyl)phenyl]carbamoyl]-4-iodophenyl]furan-2-carboxamide is unique due to its specific structure, which allows it to interact with a wide range of biological targets.

Properties

IUPAC Name

N-[2-[[2-(furan-2-ylmethylcarbamoyl)phenyl]carbamoyl]-4-iodophenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18IN3O5/c25-15-9-10-20(28-24(31)21-8-4-12-33-21)18(13-15)23(30)27-19-7-2-1-6-17(19)22(29)26-14-16-5-3-11-32-16/h1-13H,14H2,(H,26,29)(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXDWHUAXOIHAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)NC(=O)C3=C(C=CC(=C3)I)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18IN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-[[2-(furan-2-ylmethylcarbamoyl)phenyl]carbamoyl]-4-iodophenyl]furan-2-carboxamide
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N-[2-[[2-(furan-2-ylmethylcarbamoyl)phenyl]carbamoyl]-4-iodophenyl]furan-2-carboxamide

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